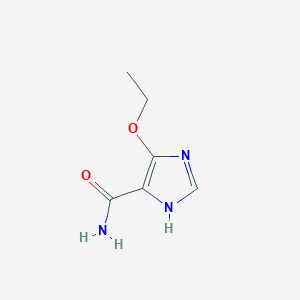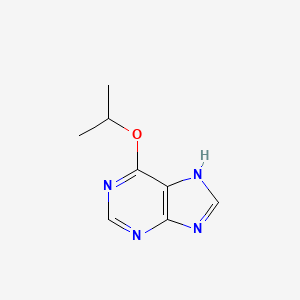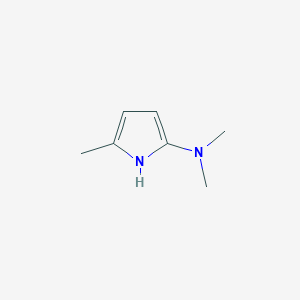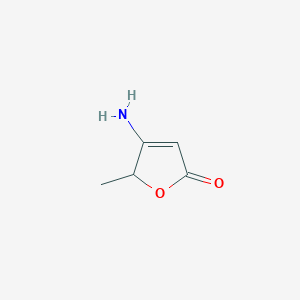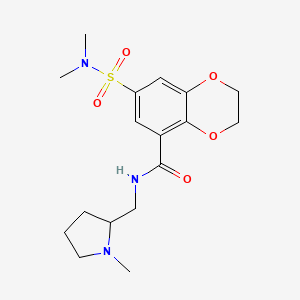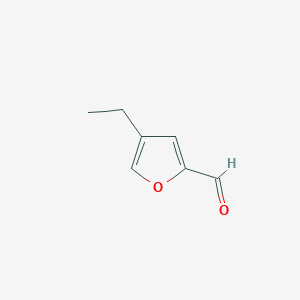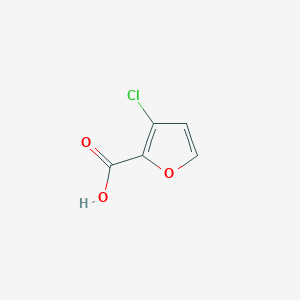
3-Chlorofuran-2-carboxylic acid
Vue d'ensemble
Description
3-Chlorofuran-2-carboxylic acid is an organic compound with the molecular formula C5H3ClO3 It is a derivative of furan, a heterocyclic aromatic compound, and contains a chlorine atom at the third position and a carboxylic acid group at the second position
Analyse Biochimique
Biochemical Properties
Furan derivatives are known to exhibit a wide range of biological activities . The presence of the carboxylic acid group in 3-Chlorofuran-2-carboxylic acid could potentially allow it to participate in various biochemical reactions through the donation of a proton, acting as an acid, or through the formation of esters or amides. The chlorine atom could potentially be involved in halogen bonding interactions with biomolecules.
Cellular Effects
Furan derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These effects are likely mediated through interactions with various cellular proteins and enzymes, and could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chlorofuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of furan-2-carboxylic acid. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .
Another method involves the use of Grignard reagents. For example, a Grignard reagent derived from 3-chlorofuran can be reacted with carbon dioxide (CO2) to form the carboxylic acid group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chlorofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dicarboxylic acid, while reduction can produce 3-chlorofuran-2-methanol .
Applications De Recherche Scientifique
3-Chlorofuran-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-chlorofuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorofuran-3-carboxylic acid: Similar in structure but with the chlorine atom at a different position.
Furan-2-carboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Methoxyfuran-2-carboxylic acid: Contains a methoxy group instead of a chlorine atom, leading to different chemical properties.
Uniqueness
3-Chlorofuran-2-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the furan ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
3-chlorofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMWPHWOEUYUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66204-31-7 | |
| Record name | 3-chlorofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


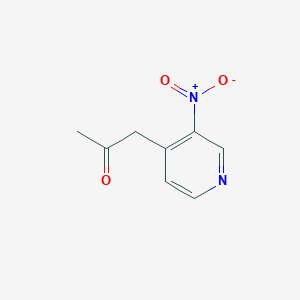
![5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile](/img/structure/B3356302.png)
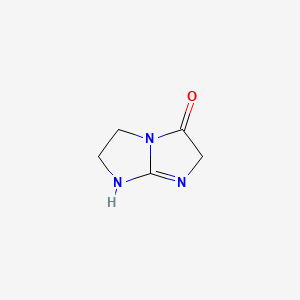
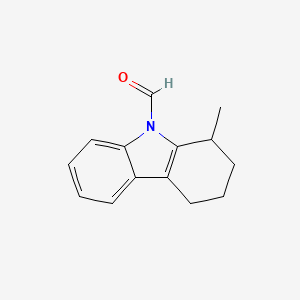
![3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole](/img/structure/B3356327.png)
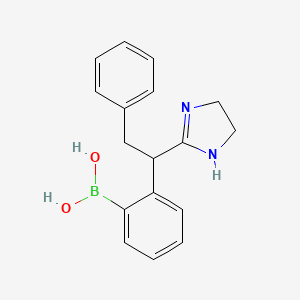
![1,4-Dihydropyrido[3,2-c]pyridazine](/img/structure/B3356334.png)

